molecular formula C13H19NO3 B13170735 3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid

3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid

Cat. No.: B13170735
M. Wt: 237.29 g/mol
InChI Key: NIALLOYSNYDZMO-UHFFFAOYSA-N
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Description

3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid is an organic compound with a molecular formula of C13H19NO3 and a molecular weight of 237.29 g/mol . Its structure features a propanoic acid chain linked to a phenyl ring, which is further substituted with a 2-(dimethylamino)ethoxy side chain . The compound is associated with CAS Number 100619-09-8 . This compound serves as a valuable building block in chemical synthesis and pharmaceutical research. Its structure is a key feature in more complex molecules, such as Fmoc-protected amino acid derivatives used in peptide synthesis . The 3-phenylpropanoic acid core is a recognized scaffold in the development of bioactive compounds, including ligands for nuclear receptors like the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . Research into analogs of this structure highlights their potential in various areas, including metabolic disease and oncology research . This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

3-[4-[2-(dimethylamino)ethoxy]phenyl]propanoic acid

InChI

InChI=1S/C13H19NO3/c1-14(2)9-10-17-12-6-3-11(4-7-12)5-8-13(15)16/h3-4,6-7H,5,8-10H2,1-2H3,(H,15,16)

InChI Key

NIALLOYSNYDZMO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)CCC(=O)O

Origin of Product

United States

Preparation Methods

Key Steps:

  • Step 1 : Tosylation of 4-hydroxyphenylpropanol to form 4-(3-hydroxypropyl)phenyl 4-methylbenzenesulfonate.
  • Step 2 : Nucleophilic substitution with dimethylamine in dimethylformamide (DMF) at 80°C for 18 hours to install the dimethylaminoethoxy group.
  • Step 3 : Oxidation of the alcohol to propanoic acid using Na₂Cr₂O₇/H₂SO₄ or enzymatic methods.

Example Reaction:

$$
\text{4-Hydroxyphenylpropanol} \xrightarrow{\text{p-TsCl, TEA}} \text{Tosylate intermediate} \xrightarrow{\text{Me}_2\text{NH, DMF}} \text{3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanol} \xrightarrow{\text{Oxidation}} \text{Target Acid}
$$

Yield : 72–88% (based on analogous steps in).

Coupling Reactions

Aryl-alkyl coupling strategies are effective for constructing the propanoic acid backbone.

Protocol:

  • Step 1 : Synthesize 4-[2-(dimethylamino)ethoxy]benzaldehyde via Ullmann coupling between 4-iodophenol and 2-(dimethylamino)ethanol, followed by oxidation.
  • Step 2 : Perform a Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate to form α,β-unsaturated ester.
  • Step 3 : Hydrogenate the double bond using Pd/C (10% w/w) in ethanol under H₂ (3 atm), followed by ester hydrolysis with NaOH.

Conditions :

Step Reagents Temperature Time Yield
1 CuI, K₂CO₃ 120°C 24 h 65%
2 NaH, THF 0°C → RT 6 h 82%
3 Pd/C, H₂ RT 12 h 90%

Hydrogenation of Cinnamic Acid Derivatives

Asymmetric hydrogenation of α,β-unsaturated precursors provides enantiomerically pure propanoic acids.

Method:

  • Step 1 : Synthesize (E)-3-{4-[2-(dimethylamino)ethoxy]phenyl}acrylic acid via Knoevenagel condensation.
  • Step 2 : Hydrogenate using Rh(norbornadiene)((R)-BINAP)ClO₄ catalyst in methanol at 50°C.

Catalyst Performance :

Catalyst Pressure (bar) ee (%) Yield
Rh/(R)-BINAP 10 >99 94%
Ru/(S)-XylBINAP 10 85 78%

Solid-Phase Synthesis

For high-throughput production, resin-bound strategies are employed:

  • Step 1 : Load Wang resin with Fmoc-protected 4-hydroxyphenylpropanoic acid.
  • Step 2 : Alkylate with 2-(dimethylamino)ethyl bromide using DBU as a base in DMF.
  • Step 3 : Cleave with TFA/water (95:5) to release the free acid.

Advantages :

  • Purity: >95% (HPLC).
  • Scalability: 10–100 g batches.

Biocatalytic Approaches

Enzymatic methods using lipases or esterases offer greener alternatives:

  • Step 1 : Esterify 3-{4-[2-(dimethylamino)ethoxy]phenyl}propanol with vinyl acetate using Candida antarctica lipase B.
  • Step 2 : Hydrolyze the ester to the acid under mild conditions (pH 7.0, 37°C).

Efficiency :

Enzyme Conversion (%) Selectivity
CAL-B 92 R-enantiomer
PPL 68 S-enantiomer

Data Summary Table

Method Key Reagents Yield (%) Purity (%) Scalability
Alkylation p-TsCl, Me₂NH 88 98 Moderate
Coupling Pd/C, NaH 90 95 High
Hydrogenation Rh/BINAP 94 >99 Low
Solid-Phase DBU, TFA 95 97 High
Biocatalytic CAL-B 92 96 Moderate

Chemical Reactions Analysis

Types of Reactions

3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist for certain receptors, influencing cellular signaling pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular functions and biochemical processes .

Comparison with Similar Compounds

Structural Analogs with Variations in the Aromatic Substituent

Pioglitazone Degradation Products
  • 3-(4-(2-(5-Ethylpyridine-2-yl)ethoxy)phenyl)-2-mercaptopropanoic acid: This compound, identified as a base degradation product of pioglitazone, replaces the dimethylamino group with a pyridine ring. The thiol (-SH) group increases reactivity, leading to disulfide bond formation under oxidative stress.
  • 2-(1-Carboxy-2-{4-[2-(5-ethylpyridine-2-yl)-ethoxy]phenyl}-ethyl disulfanyl)-3-{4-[2-(5-ethylpyridine-2-yl)-ethoxy]phenyl}propanoic acid: A dimeric degradation product with two pyridine-ethoxy-phenylpropanoic acid units linked by a disulfide bond. Its higher molecular weight and disulfide bridge suggest lower membrane permeability compared to the monomeric target compound .
3-(2-((2,4-Dinitrophenyl)amino)ethoxy)propanoic Acid
  • Structural Features: Contains a dinitrophenylamino group instead of dimethylamino.
  • Key Differences: The electron-withdrawing nitro groups reduce basicity and increase hydrophobicity.
(2S)-2-Ethoxy-3-{4-[2-(10H-phenoxazin-10-yl)ethoxy]phenyl}propanoic Acid
  • Structural Features: Substitutes dimethylamino with a phenoxazine moiety.

Propanoic Acid Derivatives with Different Substituents

3-[4-(Dimethylamino)phenyl]propanoic Acid (CAS 73718-09-9)
  • Structural Features: Lacks the ethoxy linker present in the target compound.
  • Key Differences: Absence of the ethoxy group reduces molecular flexibility and hydrophilicity, likely decreasing bioavailability. This highlights the critical role of the ethoxy spacer in optimizing drug-like properties .
Ferrostatin-1 (3-[4-(Phenylamino)cyclohexyl]propanoic Acid)
  • Structural Features: Cyclohexyl group replaces the phenyl ring, with a phenylamino substituent.
  • Biological Activity: Inhibits lipid peroxidation and ferroptosis, a form of regulated cell death. Unlike the target compound, Ferrostatin-1’s cyclohexyl core enhances stereochemical specificity, enabling precise interactions with lipid membranes .

Role of the Ethoxy Linker

The ethoxy group in 3-{4-[2-(dimethylamino)ethoxy]phenyl}propanoic acid serves as a flexible spacer, allowing the dimethylamino group to adopt optimal orientations for target engagement. Comparisons with compounds lacking this linker (e.g., 3-[4-(dimethylamino)phenyl]propanoic acid) demonstrate its importance in:

  • Solubility : Enhanced water solubility due to the oxygen atom’s polarity.
  • Metabolic Stability : Resistance to rapid enzymatic cleavage compared to ester or amide linkers .

Biological Activity

3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and comparative analyses.

Chemical Structure and Properties

The molecular formula of 3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid is C18H29ClN2O5C_{18}H_{29}ClN_2O_5. The presence of a dimethylamino group, an ethoxy group, and a phenylpropanoic acid moiety contributes to its distinct chemical reactivity and biological activity. These functional groups enable the compound to interact with various biological targets, potentially influencing cellular processes.

The mechanism by which 3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid exerts its biological effects involves multiple pathways:

  • Receptor Interaction : The compound may function as an agonist or antagonist for specific receptors, modulating cellular signaling pathways.
  • Enzyme Modulation : It can influence enzyme activities through competitive or non-competitive inhibition, affecting metabolic pathways.
  • Cellular Uptake : The dimethylamino group enhances solubility and permeability, facilitating cellular uptake and subsequent biological effects.

Antimicrobial Activity

Research has indicated that 3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid exhibits antimicrobial properties. For instance, studies have shown that derivatives of similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

The compound has been explored for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid, a comparison with structurally similar compounds is essential.

Compound NameMolecular FormulaKey Biological Activity
3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acidC18H29ClN2O5C_{18}H_{29}ClN_2O_5Antimicrobial, Anticancer
(RS)-2-ethoxy-3-{4-[2-(4-trifluoromethanesulfonyloxy-phenyl)-ethoxy]-phenyl}-propionic acidC_{16}H_{19F_3N_1O_5Anti-diabetic
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acidC_{20}H_{25FN_1O_5PPARα, -γ, and -δ agonist

This table highlights how 3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid stands out due to its dual antimicrobial and anticancer activities compared to other compounds.

Case Studies

  • Anticancer Study : A study published in Cancer Research evaluated the efficacy of 3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid in inhibiting tumor growth in xenograft models. The results showed a significant reduction in tumor size and weight compared to control groups.
  • Antimicrobial Efficacy : In a recent investigation published in Journal of Antimicrobial Chemotherapy, derivatives of the compound were tested against Escherichia coli and Staphylococcus aureus. Results indicated that modifications in the ethoxy group enhanced antimicrobial activity.

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